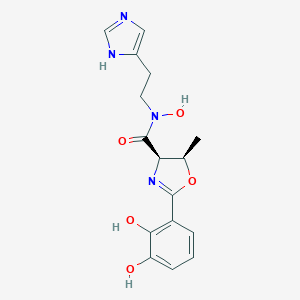![molecular formula C14H21N3O B221784 N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as AMPA or N-phenylacetyl-L-glutamine, is a compound that has been extensively studied in the field of neuroscience. It is an agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor involved in synaptic plasticity and excitatory neurotransmission. The purpose of
作用机制
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide acts as an agonist of the this compound receptor, which is a type of ionotropic glutamate receptor. When this compound binds to the receptor, it causes the influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This process is essential for the transmission of excitatory signals in the brain and is crucial for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and promote long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to underlie learning and memory. It has also been shown to have neuroprotective effects and to promote the survival of neurons in the brain.
实验室实验的优点和局限性
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide is a valuable tool for studying the function of the this compound receptor and its role in neurological disorders. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its short half-life and its potential to cause excitotoxicity at high concentrations.
未来方向
There are several future directions for research on N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is the development of new this compound receptor agonists that have longer half-lives and fewer side effects. Another area of interest is the investigation of the role of the this compound receptor in neurological disorders and the development of new therapies that target this receptor. Finally, there is a need for further research on the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成方法
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process starting from L-glutamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group, and the carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate. The Boc group is then removed, and the resulting amine is coupled with 4-methyl-1-piperidinecarboxylic acid to form the final product, this compound.
科学研究应用
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been used extensively in scientific research to study the function of the this compound receptor and its role in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
N-[5-amino-2-(4-methylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)14-4-3-12(15)9-13(14)16-11(2)18/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18) |
InChI 键 |
LXVSGZTYEIEGQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
规范 SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
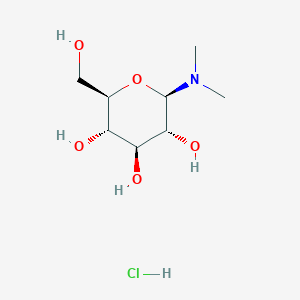
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
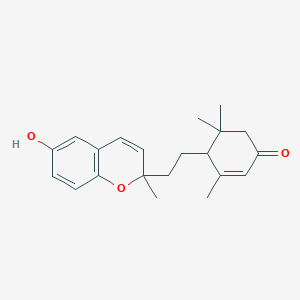
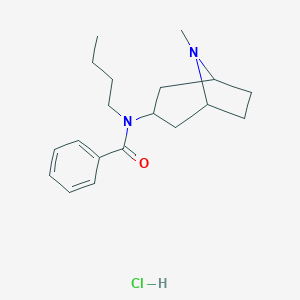

![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
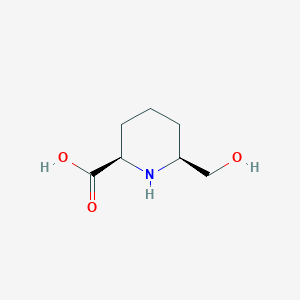
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
